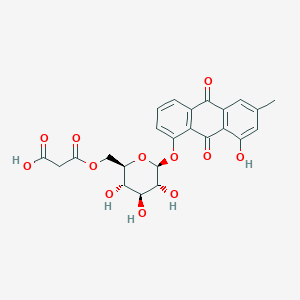![molecular formula C12H12FNS B13330170 3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13330170.png)
3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 3-fluoroaniline with 5-methylthiophene-2-carbaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methylaniline: Similar structure but with a different substitution pattern.
2-Fluoro-5-(trifluoromethyl)aniline: Contains additional fluorine atoms, leading to different chemical properties.
Uniqueness
3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, thiophene ring, and aniline moiety makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H12FNS |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12FNS/c1-9-5-6-12(15-9)8-14-11-4-2-3-10(13)7-11/h2-7,14H,8H2,1H3 |
InChI-Schlüssel |
FTIZRBGWZMTYCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)CNC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


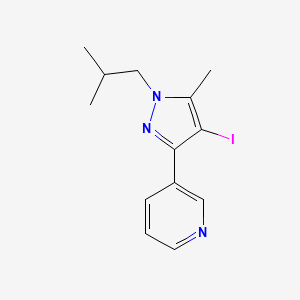
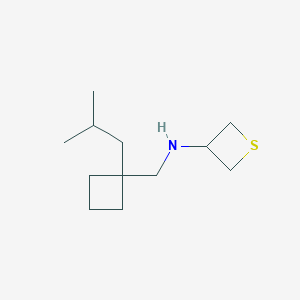

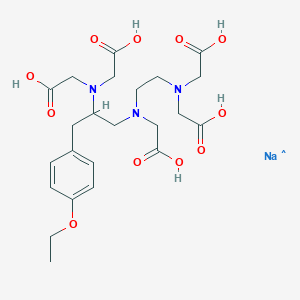
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13330116.png)
amine](/img/structure/B13330136.png)
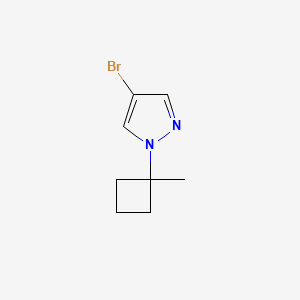

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B13330141.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13330150.png)
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13330158.png)
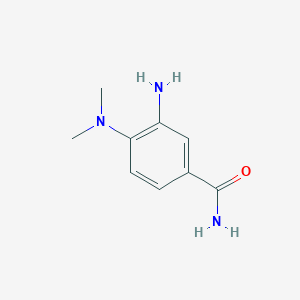
![4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol](/img/structure/B13330171.png)
